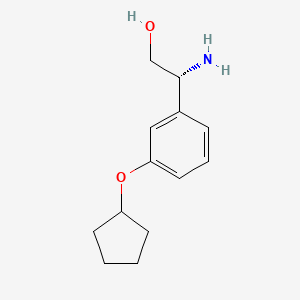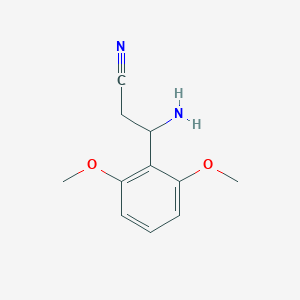![molecular formula C12H12O3 B13054010 Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid: is a unique organic compound characterized by its spirocyclic structure, where a chromane ring is fused to a cyclopropane ring at a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of chromane derivatives with cyclopropane precursors under specific conditions. For example, the Corey–Chaykovsky reaction can be employed, where a chromane derivative reacts with dimethyloxosulfonium methylide to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid derivatives with additional functional groups, while reduction may produce simpler spirocyclic compounds.
Aplicaciones Científicas De Investigación
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid include other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiro[cyclopropane-1,9’-fluorene] . These compounds share the spirocyclic structure but differ in the specific rings and functional groups attached.
Uniqueness
What sets spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid apart is its combination of a chromane ring with a cyclopropane ring, providing a unique set of chemical and biological properties. This distinct structure allows for specific interactions and applications that may not be achievable with other spirocyclic compounds.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)8-1-2-9-10(7-8)15-6-5-12(9)3-4-12/h1-2,7H,3-6H2,(H,13,14) |
Clave InChI |
HCUCYHQPDVBXAD-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCOC3=C2C=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


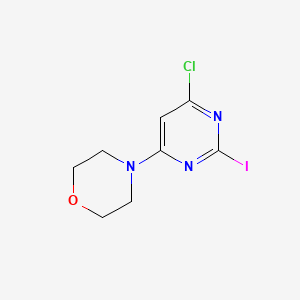

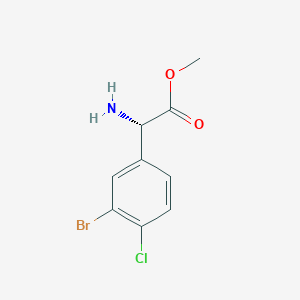
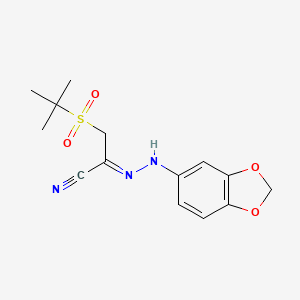
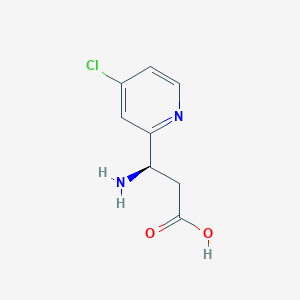
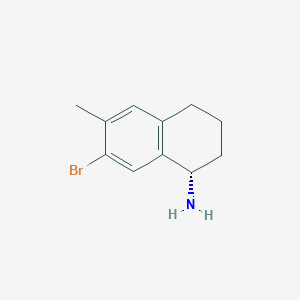
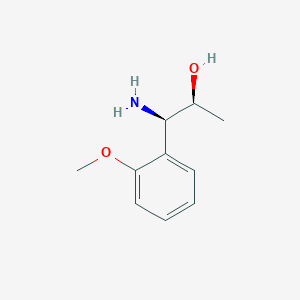
![Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)

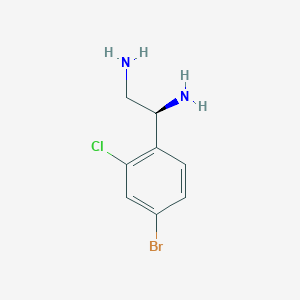

![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
